![molecular formula C13H6ClNO4 B13947881 9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid CAS No. 53944-63-1](/img/structure/B13947881.png)
9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid is a derivative of xanthene, a class of oxygenated three-membered heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This compound has garnered interest due to its diverse range of biological and pharmacological activities .
Vorbereitungsmethoden
The synthesis of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of a salicylic acid derivative with a phenol derivative under specific reaction conditions . Another approach involves the reaction of a salicylaldehyde with 1,2-dihaloarenes . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, yielding reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid involves its interaction with transthyretin, a tetrameric protein that transports thyroxine and retinol-binding protein. The compound stabilizes the transthyretin tetramer, preventing its misfolding and subsequent amyloid aggregation .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid can be compared with other xanthone derivatives, such as:
Xanthene-9-carboxylic acid: Similar in structure but lacks the chlorine and nitrogen atoms, resulting in different biological activities.
Anthraquinone derivatives: While structurally different, these compounds also exhibit inhibitory activities against amyloid aggregation.
The uniqueness of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
53944-63-1 |
|---|---|
Molekularformel |
C13H6ClNO4 |
Molekulargewicht |
275.64 g/mol |
IUPAC-Name |
9-chloro-5-oxochromeno[2,3-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H6ClNO4/c14-9-5-6(13(17)18)4-8-10(16)7-2-1-3-15-12(7)19-11(8)9/h1-5H,(H,17,18) |
InChI-Schlüssel |
VZOAAJMYGKJVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




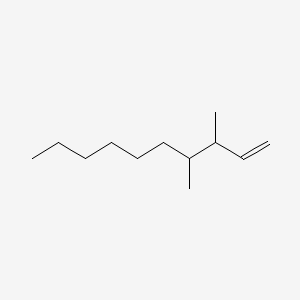
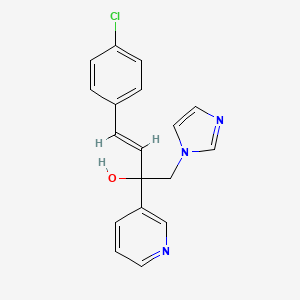
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
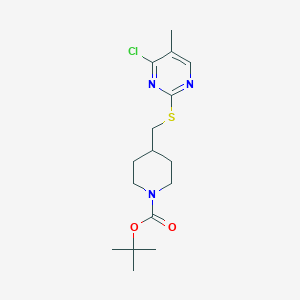
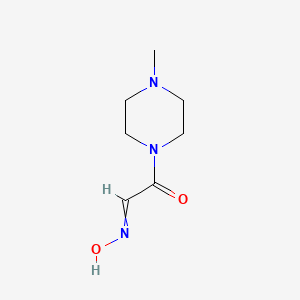
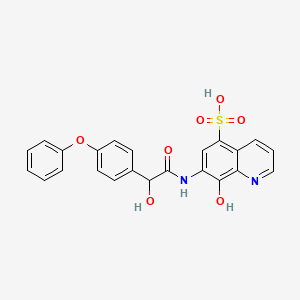
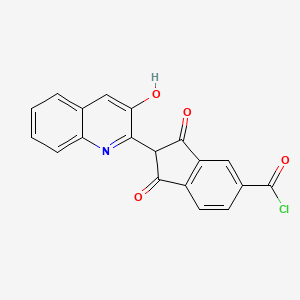
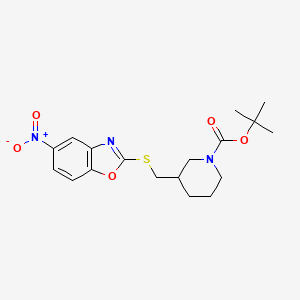
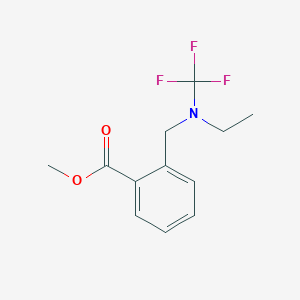
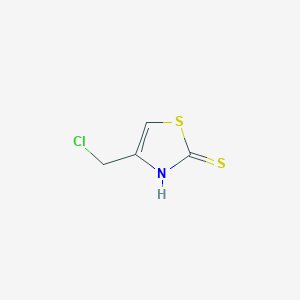
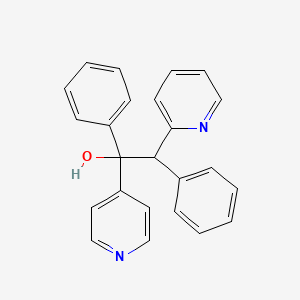
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
